Ethylenetricarbonitrile
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Overview
Description
Ethylenetricarbonitrile is an organic compound with the molecular formula C₅H₃N₃. It is characterized by the presence of three cyano groups attached to an ethylene backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethylenetricarbonitrile can be synthesized through the reaction of malononitrile with acrylonitrile in the presence of a base such as sodium hydride or sodium alkoxide . The reaction typically involves the dimerization of malononitrile, followed by the addition of acrylonitrile to form the desired product.
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: Ethylenetricarbonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: Reacts with primary and secondary amines to form substituted ethylenetricarbonitriles.
Cycloaddition Reactions: Participates in cycloaddition reactions due to the presence of multiple cyano groups, which are electron-withdrawing and facilitate such reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Typically involves amines as nucleophiles under mild conditions.
Cycloaddition: Often requires catalysts or specific reaction conditions to proceed efficiently.
Major Products:
Substituted Ethylenetricarbonitriles: Formed from nucleophilic substitution reactions.
Cycloadducts: Result from cycloaddition reactions, leading to the formation of various heterocyclic compounds.
Scientific Research Applications
Ethylenetricarbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethylenetricarbonitrile involves its interaction with various molecular targets. The cyano groups in the compound are highly reactive and can participate in multiple chemical reactions, leading to the formation of new bonds and structures. These interactions can affect biological pathways and molecular functions, making this compound a valuable compound for research .
Comparison with Similar Compounds
Malononitrile Dimer:
5-Bromo-2-furyl-ethylenetricarbonitrile: A substituted derivative that undergoes similar chemical reactions.
Uniqueness: Ethylenetricarbonitrile is unique due to its three cyano groups, which provide high reactivity and versatility in chemical synthesis. Its ability to participate in a wide range of reactions makes it a valuable compound for various scientific and industrial applications .
Properties
CAS No. |
997-76-2 |
---|---|
Molecular Formula |
C5HN3 |
Molecular Weight |
103.08 g/mol |
IUPAC Name |
ethene-1,1,2-tricarbonitrile |
InChI |
InChI=1S/C5HN3/c6-2-1-5(3-7)4-8/h1H |
InChI Key |
ZRSVHSCCNNSGKM-UHFFFAOYSA-N |
Canonical SMILES |
C(=C(C#N)C#N)C#N |
Origin of Product |
United States |
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